Home > Products > Screening Compounds P68994 > Auristatin f-hpa
Auristatin f-hpa - 1415659-09-4

Auristatin f-hpa

Catalog Number: EVT-8951768
CAS Number: 1415659-09-4
Molecular Formula: C43H74N6O8
Molecular Weight: 803.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Auristatin F-hydroxypropylamide is derived from dolastatin 10, a peptide originally isolated from the sea hare Dolabella auricularia. This compound is classified as a microtubule inhibitor and falls under the broader category of cytotoxic agents used in targeted cancer therapies. Its structural modifications enhance its solubility and efficacy compared to other members of the auristatin family, such as monomethyl auristatin E.

Synthesis Analysis

Methods and Technical Details

The synthesis of auristatin F-hydroxypropylamide typically involves several key steps:

  1. Peptide Synthesis: The compound is synthesized using solid-phase peptide synthesis techniques, allowing for precise control over the amino acid sequence.
  2. Modification: The hydroxypropylamide moiety is introduced to improve solubility and stability in biological systems.
  3. Purification: High-performance liquid chromatography is commonly employed to purify the final product, ensuring high purity levels necessary for therapeutic applications.

Recent advancements have focused on optimizing these synthesis methods to enhance yield and reduce production costs while maintaining the compound's potency against various cancer cell lines .

Molecular Structure Analysis

Structure and Data

The molecular structure of auristatin F-hydroxypropylamide features a core structure that includes a modified peptide backbone with specific functional groups that enhance its activity. The key structural components include:

  • Amino Acid Sequence: The sequence contributes to its binding affinity and biological activity.
  • Hydroxypropylamide Group: This modification increases membrane permeability and solubility.
  • Molecular Formula: C₁₈H₃₃N₃O₄.

The three-dimensional conformation of auristatin F-hydroxypropylamide plays a critical role in its interaction with tubulin, which is essential for its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Auristatin F-hydroxypropylamide undergoes several chemical reactions during its application as an ADC:

  1. Conjugation with Antibodies: The compound is typically linked to monoclonal antibodies through various linkers (e.g., maleimide-based or ester linkers), allowing for targeted delivery to cancer cells.
  2. Release Mechanism: Once internalized by target cells, esterase enzymes cleave the linker, releasing auristatin F-hydroxypropylamide, which then exerts its cytotoxic effects by disrupting microtubule dynamics .

These reactions are crucial for ensuring that the drug remains inactive until it reaches the target site, minimizing off-target effects.

Mechanism of Action

Process and Data

The mechanism of action of auristatin F-hydroxypropylamide involves:

  1. Cellular Uptake: Following administration, ADCs containing auristatin F-hydroxypropylamide bind specifically to target antigens on cancer cells.
  2. Endocytosis: The antibody-drug complex is internalized through endocytosis.
  3. Microtubule Disruption: Once released from the linker inside the cell, auristatin F-hydroxypropylamide binds to tubulin, inhibiting its polymerization into microtubules. This action disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and ultimately causing apoptosis.

Studies have shown that this mechanism effectively targets various cancer types, including lymphomas and solid tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Auristatin F-hydroxypropylamide exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility in aqueous solutions due to the hydroxypropylamide modification.
  • Stability: Stability under physiological conditions allows for effective delivery without premature degradation.
  • Molecular Weight: Approximately 357 g/mol.

These properties contribute significantly to its effectiveness as an ADC payload .

Applications

Scientific Uses

Auristatin F-hydroxypropylamide is primarily used in the development of antibody-drug conjugates aimed at treating various cancers. Its applications include:

  • Targeted Cancer Therapy: As part of ADCs targeting specific tumor antigens such as HER2 or CD30, providing a means to deliver potent cytotoxic agents directly to malignant cells while sparing normal tissues.
  • Research Tool: Used in preclinical studies to evaluate new ADC formulations and their efficacy against different cancer types.

Ongoing research continues to explore new combinations and formulations involving auristatin F-hydroxypropylamide to improve therapeutic outcomes in oncology .

Auristatin F-HPA in Antibody-Drug Conjugate (ADC) Therapeutics

Role as a Cytotoxic Payload in Antibody-Drug Conjugate Design

Auristatin F-Hydroxypropylamide (Auristatin F-HPA) is a synthetic analogue of the natural cytostatic peptide dolastatin 10. It functions as a ultra-potent microtubule-disrupting agent in antibody-drug conjugate design. Its mechanism involves binding to tubulin at the vinca domain, inhibiting microtubule polymerization, and inducing G2/M cell cycle arrest and apoptosis. With sub-nanomolar cytotoxicity (IC₅₀ values typically ranging from 0.01 to 0.1 nM), Auristatin F-Hydroxypropylamide enables targeted eradication of antigen-expressing cancer cells while minimizing systemic exposure due to its inherent membrane impermeability and conjugation-dependent activation [1] [5].

Comparative Efficacy Among Auristatin Analogues

Auristatin F-Hydroxypropylamide belongs to a family of auristatin derivatives optimized for antibody-drug conjugate applications. Key structural differences dictate pharmacological profiles:

Table 1: Comparative Properties of Major Auristatin Payloads

PayloadKey Structural FeatureCytotoxic IC₅₀ RangeBystander ActivityTypical DAR Range
Auristatin F-HydroxypropylamideHydroxypropylamide C-terminus0.01–0.1 nMModerate2–8
Monomethyl Auristatin ECarboxylate C-terminus0.01–0.1 nMHigh3–4
Monomethyl Auristatin FAmine C-terminus0.1–1 nMLow3–4
Monomethyl Dolastatin 10Native seco-dolastatin0.1–1 nMLowLimited data

Auristatin F-Hydroxypropylamide exhibits potency comparable to Monomethyl Auristatin E but features a hydroxypropylamide moiety enhancing conjugation flexibility. Unlike Monomethyl Auristatin E’s charged carboxylate, Auristatin F-Hydroxypropylamide’s neutral hydroxypropylamide group reduces hydrophobicity-driven aggregation, enabling higher drug-to-antibody ratios while maintaining plasma stability. This balance positions Auristatin F-Hydroxypropylamide as a versatile payload suitable for diverse linker strategies [1] [5].

Linker Chemistry and Drug-Antibody Ratio Optimization Strategies

Auristatin F-Hydroxypropylamide’s primary amine facilitates conjugation via cleavable and non-cleavable linkers. Protease-cleavable linkers (e.g., valine-citrulline-para-aminobenzylcarbamate) leverage lysosomal cathepsin B for intracellular payload release. Auristatin F-Hydroxypropylamide’s moderate hydrophobicity enables drug-to-antibody ratios up to 8 without inducing significant antibody aggregation—a limitation observed with more hydrophobic auristatins like Monomethyl Auristatin F at drug-to-antibody ratios >4. Site-specific conjugation technologies (e.g., engineered cysteines, unnatural amino acids) yield homogeneous Auristatin F-Hydroxypropylamide-antibody conjugates with defined drug-to-antibody ratios, enhancing pharmacokinetic profiles and therapeutic indices. Controlled hydrophobicity is critical; excessive payload hydrophobicity accelerates plasma clearance, while low hydrophobicity may reduce cellular uptake [1] [4] [5].

Mechanistic Insights into Targeted Delivery Systems

Intracellular Trafficking and Lysosomal Activation Pathways

Auristatin F-Hydroxypropylamide-antibody conjugates rely on antigen-mediated endocytosis and lysosomal processing for payload liberation. Upon antigen binding (e.g., HER2, CD30, Trop-2), the antibody-drug conjugate-receptor complex internalizes via clathrin-coated pits, progressing through early endosomes (pH ~6.5), late endosomes (pH ~5.5), and lysosomes (pH ~4.7). Lysosomal proteases (cathepsin B, cathepsin D) cleave peptide-based linkers, releasing free Auristatin F-Hydroxypropylamide. Non-cleavable linkers require complete antibody degradation for payload liberation. Auristatin F-Hydroxypropylamide’s membrane permeability facilitates diffusion into the cytosol, where it binds β-tubulin, disrupting mitotic spindle assembly. Resistance mechanisms include impaired lysosomal function (e.g., reduced cathepsin B expression) and upregulated drug efflux pumps (e.g., P-glycoprotein), which may reduce intracellular Auristatin F-Hydroxypropylamide concentrations [1] [3] [5].

Bystander Killing Effects in Heterogeneous Tumor Microenvironments

Auristatin F-Hydroxypropylamide demonstrates moderate bystander killing due to its controlled membrane permeability. Released payload diffuses across membranes of neighboring antigen-negative cells, overcoming tumor heterogeneity. This effect is linker-dependent: protease-cleavable linkers (e.g., valine-citrulline) release membrane-permeable Auristatin F-Hydroxypropylamide, while non-cleavable linkers trap payload within the target cell. In vitro co-culture models show:

Table 2: Bystander Killing Efficiency of Auristatin F-Hydroxypropylamide Versus Analogues

PayloadLinker TypeBystander Killing EfficiencyKey Determinants
Auristatin F-HydroxypropylamideCleavable (VC-PABC)Moderate (40–60% antigen-negative cell kill)Membrane permeability, extracellular cleavage
Monomethyl Auristatin ECleavable (VC-PABC)High (70–90%)High membrane permeability
Monomethyl Auristatin FCleavable (VC-PABC)Low (<20%)Low membrane permeability
Auristatin F-HydroxypropylamideNon-cleavableMinimal (<5%)Intracellular retention

Bystander efficacy is maximized in densely packed solid tumors with permeable membranes and extracellular protease activity. Cleavable linkers enable payload release not only intracellularly but also in the extracellular matrix via tumor-associated proteases (e.g., cathepsin B, matrix metalloproteinases), amplifying Auristatin F-Hydroxypropylamide’s spatial reach. This is critical for tumors with heterogeneous antigen expression [1] [4] [5].

Properties

CAS Number

1415659-09-4

Product Name

Auristatin f-hpa

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-(3-hydroxypropylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide

Molecular Formula

C43H74N6O8

Molecular Weight

803.1 g/mol

InChI

InChI=1S/C43H74N6O8/c1-13-29(6)38(48(10)43(55)36(27(2)3)46-42(54)37(28(4)5)47(8)9)34(56-11)26-35(51)49-23-17-21-33(49)39(57-12)30(7)40(52)45-32(41(53)44-22-18-24-50)25-31-19-15-14-16-20-31/h14-16,19-20,27-30,32-34,36-39,50H,13,17-18,21-26H2,1-12H3,(H,44,53)(H,45,52)(H,46,54)/t29-,30+,32-,33-,34+,36-,37-,38-,39+/m0/s1

InChI Key

XHXOHGJMQNOIIO-LMPBRMKVSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NCCCO)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCCCO)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.